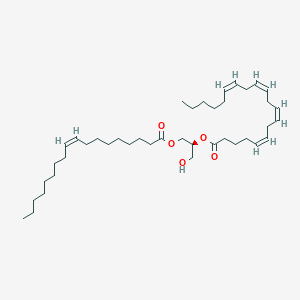

1-Oleoyl-2-arachidonoyl-sn-glycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-oleoyl-2-arachidonoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol where oleoyl and arachidonoyl are the 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It derives from an oleic acid and an arachidonic acid.

DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2], also known as DG (18:1(N-9)/20:4(N-6)/0:0) or DG(18:1/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/24:1(15Z)) pathway.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Oleoyl-2-arachidonoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol characterized by oleoyl and arachidonoyl groups. Its molecular formula is C₄₁H₇₀O₅, with a molecular weight of 643.0 g/mol. The compound has been studied for its interactions within cell membranes and its metabolic pathways .

Biological Significance

Cell Signaling:

this compound acts as a precursor for bioactive lipids that are involved in cell signaling pathways. It can activate protein kinase C (PKC), which plays a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis. The activation of PKC by this compound highlights its potential as a signaling molecule in both normal physiology and disease states .

Metabolic Pathways:

This compound participates in several metabolic pathways, including de novo triacylglycerol biosynthesis. It is involved in the synthesis of triacylglycerols that are essential for energy storage and membrane formation. Understanding these pathways can provide insights into metabolic disorders and obesity-related conditions .

Therapeutic Applications

Anti-inflammatory Effects:

Research indicates that this compound may play a role in modulating inflammatory responses. Arachidonic acid derivatives are known to influence inflammation, and this compound could be leveraged to develop anti-inflammatory therapies .

Cancer Research:

The ability of this compound to activate PKC suggests potential applications in cancer therapy, where PKC signaling is often dysregulated. Studies are investigating its role in cancer cell proliferation and survival, making it a candidate for targeted therapies .

Neuroscience:

In the context of neuroscience, this compound may influence neuronal signaling and plasticity. Its metabolites could be involved in neuroprotective mechanisms or neurodegenerative diseases, warranting further investigation into its effects on brain health .

Case Studies

Case Study 1: Inflammation Modulation

A study examined the effects of this compound on macrophage activation during inflammatory responses. The findings suggested that this compound reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.

Case Study 2: Cancer Cell Proliferation

Another research project focused on the role of this compound in breast cancer cells. Results showed that treatment with this compound led to altered PKC activity, which subsequently affected cell growth and apoptosis rates.

Análisis De Reacciones Químicas

Hydrolysis by Diacylglycerol Lipases (DAGLs)

OAG undergoes hydrolysis at the sn-1 position by specific DAG lipases (DAGLα/β), producing 2-arachidonoylglycerol (2-AG), a key endocannabinoid .

Key Data:

| Parameter | DAGLα | DAGLβ |

|---|---|---|

| Substrate Preference | sn-1 position | sn-1 position |

| Km (μM) | 154.7 ± 19.1 | 74.1 ± 4.9 |

| Optimal pH | 7.0 | 7.0 |

| Inhibition by THL | IC₅₀ = 60 nM | IC₅₀ = 100 nM |

This reaction is calcium-dependent and critical for endocannabinoid biosynthesis in neuronal and immune tissues .

Phosphorylation by Diacylglycerol Kinases (DGKs)

OAG serves as a substrate for diacylglycerol kinase ε (DGKε), which phosphorylates it to yield phosphatidic acid (PA). DGKε exhibits specificity for arachidonate-containing DAGs :

Kinetic Parameters for DGKε:

| Substrate | Vmax (nmol/min/mg) | Km (μM) |

|---|---|---|

| 1-stearoyl-2-arachidonoyl | 18.7 ± 1.3 | 45.2 ± 5.1 |

| 1-stearoyl-2-linoleoyl | 6.1 ± 0.8 | 82.4 ± 9.6 |

A conserved motif (L-X₃₋₄-R-X₂-L-X₄-G) in DGKε mediates arachidonoyl specificity. Mutations in this motif (e.g., L431I) reduce activity by >80% for arachidonate-containing substrates .

Enzymatic Acylation Pathways

OAG is synthesized via sequential acylation of glycerol-3-phosphate:

-

sn-1 Position: Glycerol-3-phosphate acyltransferase (GPAT) attaches oleoyl-CoA.

-

sn-2 Position: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds arachidonoyl-CoA.

The reaction proceeds under controlled pH (7.4–8.0) and temperature (37°C), with acyl-CoA specificity determining regioselectivity .

Interaction with Lipid-Dependent Enzymes

OAG modulates enzymes in lipid signaling:

Propiedades

Fórmula molecular |

C41H70O5 |

|---|---|

Peso molecular |

643 g/mol |

Nombre IUPAC |

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17-19,21-22,24,28,30,39,42H,3-10,12,14-16,20,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,21-18-,24-22-,30-28-/t39-/m0/s1 |

Clave InChI |

LWXLWRXRJKMNLM-GOZUYJTOSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.